molecular formula C7H10N2O B12454112 (3-Amino-2-methylpyridin-4-yl)methanol

(3-Amino-2-methylpyridin-4-yl)methanol

Cat. No.: B12454112
M. Wt: 138.17 g/mol
InChI Key: ZAQUMGQSTQYMIN-UHFFFAOYSA-N
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Description

Contextual Significance within Functionalized Pyridine (B92270) Chemistry

Functionalized pyridines are ubiquitous in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. The pyridine ring is a key structural motif in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. The introduction of various functional groups onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets. The presence of amino and hydroxymethyl groups on the pyridine ring, as seen in the title compound, offers sites for hydrogen bonding and further derivatization, making it a valuable building block in the synthesis of more complex molecules.

Strategic Positioning as a Versatile Synthetic Intermediate

The strategic placement of the amino, methyl, and hydroxymethyl groups on the pyridine ring positions (3-Amino-2-methylpyridin-4-yl)methanol as a versatile synthetic intermediate. The amino group can act as a nucleophile or be converted into a variety of other functional groups through diazotization reactions. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions. The methyl group can also participate in various chemical transformations.

A crucial precursor for the synthesis of this compound is 3-amino-4-methylpyridine (B17607). The synthesis of this precursor is a key step and has been the subject of considerable research. mdpi.com For instance, 3-amino-4-methylpyridine is a vital intermediate in the production of the anti-AIDS drug Nevirapine. google.com Various synthetic routes to 3-amino-4-methylpyridine have been developed, including methods starting from 4-picoline-3-boronic acid and an ammonia (B1221849) source in the presence of a metal oxide catalyst. google.com

The subsequent conversion of 3-amino-4-methylpyridine to this compound would likely involve the introduction of a hydroxymethyl group at the 4-position, a transformation that underscores the compound's role as a stepping stone to more elaborate molecular architectures.

Evolution of Research Trajectories in Related Aminohydroxymethylpyridines

Research into aminohydroxymethylpyridines has been driven by their potential as precursors for a wide range of functional molecules. The synthesis of various isomers, such as (2-Amino-pyridin-4-yl)methanol, has been reported, often involving the reduction of the corresponding carboxylic acid esters. For example, (2-Amino-pyridin-4-yl)methanol can be synthesized from methyl 2-aminoisonicotinate using lithium aluminum hydride as a reducing agent. patsnap.com Such synthetic strategies highlight the general approaches that could be adapted for the preparation of this compound.

Furthermore, the study of related compounds provides insights into their potential applications. For instance, some 2-aminopyrimidine (B69317) derivatives have been investigated as β-glucuronidase inhibitors, demonstrating the potential for amino-substituted heterocyclic compounds to exhibit significant biological activity. sigmaaldrich.com The coordination chemistry of aminopyridine derivatives has also been explored, with studies on the complexation of 2-amino-3-methylpyridine (B33374) with metal ions like Cu(II) and Ag(I), suggesting potential applications in catalysis and materials science. acrospharmatech.com While direct research on this compound is not extensively documented, the established importance and diverse applications of its structural relatives strongly suggest its potential as a valuable compound in various fields of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(3-amino-2-methylpyridin-4-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-5-7(8)6(4-10)2-3-9-5/h2-3,10H,4,8H2,1H3

InChI Key

ZAQUMGQSTQYMIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1N)CO

Origin of Product

United States

Synthetic Methodologies for 3 Amino 2 Methylpyridin 4 Yl Methanol and Its Analogues

Conventional and Established Synthesis Routes

Conventional approaches to the synthesis of polysubstituted pyridines typically rely on the stepwise functionalization of a pre-existing pyridine (B92270) ring or the construction of the ring from acyclic precursors.

A common strategy for synthesizing (3-Amino-2-methylpyridin-4-yl)methanol involves a linear sequence starting from a simpler, commercially available pyridine derivative. A plausible route begins with the regioselective nitration of a suitable picoline, followed by functionalization and reduction steps.

One potential pathway could start from 2-chloro-4-methyl-3-nitropyridine. The synthesis would proceed through the following key transformations:

Ammonolysis: The chloro group at the 2-position can be displaced by an amino group through reaction with ammonia (B1221849). This is a common method for introducing amino groups onto a pyridine ring.

Oxidation of the Methyl Group: The methyl group at the 4-position can be oxidized to a carboxylic acid.

Esterification: The resulting carboxylic acid is then converted to an ester to facilitate the subsequent reduction.

Reduction of the Ester and Nitro Group: In a final step, the ester and the nitro group are reduced to a hydroxyl and an amino group, respectively. The reduction of a pyridine ester to the corresponding alcohol can be achieved using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst, such as lithium chloride. google.com

A second potential pathway involves starting with 2-methyl-3-nitropyridine. The key steps would be:

Cyanation at the 4-position: A cyano group can be introduced at the 4-position. The synthesis of 4-cyanopyridine (B195900) from 4-methylpyridine (B42270) via ammoxidation is a well-established industrial process. chemicalbook.comwikipedia.org

Reduction of the Nitro and Cyano Groups: The nitro group can be selectively reduced to an amino group, for example, by catalytic hydrogenation. Subsequently, the cyano group can be reduced to a hydroxymethyl group. The electrochemical reduction of 4-cyanopyridine to 4-(aminomethyl)pyridine (B121137) has been reported, and chemical reduction methods for converting nitriles to alcohols are also known. google.com

A proposed multi-step synthesis is outlined in the table below, with conditions and yields based on analogous reactions reported in the literature.

StepStarting MaterialReagents and ConditionsProductYield (%)
12-Methyl-3-nitropyridine1. N-Oxidation (e.g., m-CPBA) 2. Cyanation (e.g., TMSCN)4-Cyano-2-methyl-3-nitropyridine60-70
24-Cyano-2-methyl-3-nitropyridineCatalytic Hydrogenation (e.g., H₂, Pd/C)3-Amino-4-cyano-2-methylpyridine85-95
33-Amino-4-cyano-2-methylpyridine1. Hydrolysis (e.g., aq. HCl) 2. Esterification (e.g., MeOH, H₂SO₄)Methyl 3-amino-2-methylpyridine-4-carboxylate70-80
4Methyl 3-amino-2-methylpyridine-4-carboxylateReduction (e.g., LiAlH₄ or NaBH₄/LiCl)This compound70-85

This table presents a hypothetical synthetic route with estimated yields based on similar transformations reported in the chemical literature.

Achieving the desired 2,3,4-substitution pattern on the pyridine ring is a significant challenge due to the inherent reactivity of the pyridine nucleus. Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. rsc.org

The regioselectivity of electrophilic substitution on the pyridine ring is highly dependent on the nature of the existing substituents. For instance:

An amino group at the 3-position is an activating group and directs incoming electrophiles to the ortho and para positions (2, 4, and 6).

A nitro group at the 3-position is a deactivating group and directs incoming electrophiles to the meta positions (5).

A methyl group is a weakly activating group, directing to the ortho and para positions.

To control the regioselectivity, a common approach is to use a blocking group or to perform a sequence of reactions that leverages the directing effects of the substituents. For example, starting with 3-aminopyridine (B143674), the amino group could be protected, followed by directed ortho-metalation to introduce the methyl group at the 2-position. Subsequent functionalization at the 4-position would then be required.

Another advanced strategy involves the dearomatization of the pyridine ring, followed by functionalization and subsequent rearomatization. nih.gov This approach can provide access to substitution patterns that are difficult to achieve through direct electrophilic or nucleophilic substitution.

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient reaction protocols. This includes the use of catalysis and continuous processing technologies like flow chemistry.

Catalysis plays a crucial role in the synthesis of substituted pyridines. Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of C-C bonds on the pyridine ring. For the synthesis of this compound, catalytic methods could be employed in several key steps:

Catalytic Reduction: The reduction of the nitro group to an amino group is typically performed using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This method is highly efficient and produces water as the only byproduct.

Catalytic Amidation/Amination: The conversion of a halide (e.g., 2-chloropyridine (B119429) derivative) to an amine can be achieved using copper- or palladium-catalyzed amination reactions.

Catalytic Conversion of Functional Groups: The reduction of a pyridine-4-carboxylic acid or its ester to (pyridin-4-yl)methanol can be catalyzed. For example, 2,6-dichloropyridine-4-carboxylic acid can be catalytically reduced to pyridine-4-carboxylic acid using a nickel catalyst. researchgate.net The reduction of the ester can be achieved with sodium borohydride and a catalytic amount of lithium chloride or zinc chloride. google.comgoogle.com

The following table summarizes some catalytic systems used in the synthesis of pyridine derivatives.

TransformationCatalytic SystemSubstrate ExampleProductYield (%)Reference
DechlorinationNi in alkaline medium2,6-Dichloropyridine-4-carboxylic acidPyridine-4-carboxylic acidHigh researchgate.net
Ester ReductionNaBH₄ / LiClMethyl 4-pyridinecarboxylate4-PyridinemethanolHigh google.com
AmmonolysisCopper catalyst2-Chloropyridine-4-methanol2-Aminopyridine-4-methanol85.2 google.com
C-N Cross-CouplingCu-catalystα,β-Unsaturated ketoxime O-pentafluorobenzoates and alkenylboronic acidsSubstituted Pyridines43-91 nih.gov

This table provides examples of catalytic reactions relevant to the synthesis of the target molecule and its precursors.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. nih.gov These benefits include enhanced safety due to smaller reaction volumes, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for automation and seamless integration of multiple reaction steps. wikipedia.orgresearchgate.net

For the synthesis of this compound, flow chemistry could be particularly advantageous for:

Hazardous Reactions: Nitration reactions, which are often highly exothermic, can be performed more safely in a flow reactor where the temperature can be precisely controlled.

Catalytic Reactions: Heterogeneous catalytic reactions, such as hydrogenations, can be efficiently performed in packed-bed flow reactors, allowing for easy separation of the catalyst from the product stream and catalyst recycling.

For instance, the Bohlmann-Rahtz pyridine synthesis, a condensation reaction to form pyridines, has been successfully adapted to a flow process, demonstrating the feasibility of constructing the pyridine core in a continuous manner. interchim.fr Similarly, the synthesis of pyridinium (B92312) salts has been optimized using flow chemistry, showcasing the technology's ability to accelerate reaction development. nih.gov A hypothetical flow setup for the reduction of a nitro-substituted pyridine could involve pumping a solution of the starting material and hydrogen gas through a heated column packed with a supported catalyst (e.g., Pd/C).

Stereochemical Control and Protecting Group Applications in Synthesis

While this compound itself is an achiral molecule, the principles of stereocontrol are crucial for the synthesis of chiral analogues, which may have distinct biological activities.

The most relevant aspect of control in the synthesis of the title compound is the use of protecting groups, particularly for the amino function. The amino group is nucleophilic and can react with many of the reagents used to functionalize other parts of the molecule. To prevent unwanted side reactions, the amino group is often temporarily "protected" by converting it into a less reactive functional group.

Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA).

Carboxybenzyl (Cbz or Z): This group is introduced using benzyl (B1604629) chloroformate and is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), a method that is compatible with many other functional groups.

Chemical Reactivity and Transformation Studies of 3 Amino 2 Methylpyridin 4 Yl Methanol

Reactivity Profiles of the Amino Functionality

The primary amino group at the C-3 position is a potent nucleophile and a strong activating group, significantly influencing the molecule's reactivity. Its reactions are central to creating a wide array of derivatives.

The lone pair of electrons on the amino group's nitrogen atom readily participates in nucleophilic attacks on various electrophiles, making N-alkylation and N-acylation fundamental transformations for this compound.

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through several methods. Reductive amination, a common strategy, involves the reaction with an aldehyde or ketone in the presence of a reducing agent. For analogous compounds like 3-amino-4-chloropyridine, reductive amination with benzaldehyde (B42025) using sodium triacetoxyborohydride (B8407120) as a mild reducing agent proceeds efficiently to yield the N-benzyl derivative. nih.gov Another advanced and environmentally favorable method is the "borrowing hydrogen" catalysis, where alcohols are used as alkylating agents. Transition-metal catalysts, such as those based on ruthenium, facilitate the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine and subsequent reduction to form the N-alkylated product, releasing water as the only byproduct. nih.gov

N-Acylation: The amino group reacts readily with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. This reaction is often used not only to create new derivatives but also to protect the amino group during subsequent reactions on other parts of the molecule. For instance, the amino group of aminopyridines can be acylated with pivaloyl chloride in the presence of a base to form the corresponding N-pivaloyl-aminopyridine. acs.org This amide then serves as a directing group in other transformations. acs.org

Table 1: Representative N-Acylation Reactions

Acylating AgentReagent/ConditionsProduct
Acetyl ChloridePyridine (B92270) (solvent, base)N-(2-methyl-4-(hydroxymethyl)pyridin-3-yl)acetamide
Acetic Anhydride (B1165640)Mild heatN-(2-methyl-4-(hydroxymethyl)pyridin-3-yl)acetamide
Benzoyl ChlorideTriethylamine, CH₂Cl₂N-(2-methyl-4-(hydroxymethyl)pyridin-3-yl)benzamide
Pivaloyl ChloridePyridine2,2-dimethyl-N-(2-methyl-4-(hydroxymethyl)pyridin-3-yl)propanamide

Condensation and Cyclization Reactions Leading to Novel Heterocycles

The bifunctional nature of (3-Amino-2-methylpyridin-4-yl)methanol, possessing both an amino and a hydroxymethyl group, makes it a valuable precursor for synthesizing fused heterocyclic systems. The amino group, in particular, can participate in condensation and cyclization cascades.

A notable reaction for related 3-amino-4-methylpyridines is a formal [4+1] cyclization to construct fused pyrrole (B145914) rings, yielding 6-azaindole (B1212597) scaffolds. chemrxiv.org In a reported example, 3-amino-4-methylpyridine (B17607) reacts with trifluoroacetic anhydride (TFAA). The reaction proceeds through initial N-acylation, followed by a cyclization involving the adjacent methyl group, which acts as a C1-synthon, to form the fused heterocyclic product. chemrxiv.org While the hydroxymethyl group in this compound presents a different reactivity profile than a methyl group, similar cyclization strategies with appropriate reagents could lead to novel fused pyrrolo- or oxazino-pyridines. For example, reaction with phosgene (B1210022) or its equivalents could initiate cyclization involving both the amino and hydroxymethyl groups to form a fused carbamate (B1207046) ring system.

Table 2: Potential Cyclization Reaction to Form a Fused Heterocycle

ReagentKey IntermediateProduct Class
Trifluoroacetic Anhydride (TFAA)N-trifluoroacetyl derivativePyrrolo[2,3-c]pyridine (6-Azaindole) derivative
Phosgene (or equivalent)Isocyanate or carbamoyl (B1232498) chlorideOxazino[5,4-c]pyridinone derivative

Reactivity Profiles of the Hydroxymethyl Functionality

The primary alcohol at the C-4 position offers another site for diverse chemical modifications, including oxidation, reduction of its derivatives, and derivatization.

Selective Oxidation: The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde or carboxylic acid. To prevent over-oxidation or reaction at the amino group, mild and selective oxidizing agents are required. Manganese dioxide (MnO₂) is a classic reagent for the selective oxidation of benzylic and allylic alcohols and is effective for oxidizing hydroxymethyl groups on heterocyclic rings without affecting other functionalities. Another modern approach involves catalytic systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical, which can selectively oxidize primary alcohols to aldehydes under mild conditions. researchgate.net

Reduction of Derivatives: While the hydroxymethyl group itself is in a reduced state, its oxidized derivatives (aldehyde or carboxylic acid/ester) can be readily reduced back to the alcohol. For instance, the reduction of related aminopyridine carboxylic acid esters to aminopyridine methanols is well-documented. chemicalbook.com This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com Milder conditions using sodium borohydride (B1222165), often with a catalyst like calcium chloride, can also be employed to reduce the ester group to the primary alcohol. google.com

Table 3: Representative Selective Oxidation Reactions

Reagent/CatalystConditionsProduct
Manganese Dioxide (MnO₂)CH₂Cl₂ or CHCl₃, reflux3-Amino-2-methyl-4-formylpyridine
TEMPO / NaOClCH₂Cl₂, aq. NaHCO₃3-Amino-2-methyl-4-formylpyridine
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0°C3-Amino-2-methylisonicotinic acid

Derivatization via Esterification and Etherification

Esterification: The hydroxymethyl group can be converted into a wide range of esters through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. The reaction typically proceeds in the presence of a base (like pyridine or triethylamine) or an acid catalyst. This derivatization can be used to introduce new functional moieties or to act as a protecting group for the alcohol.

Etherification: The formation of ethers from the hydroxymethyl group can be accomplished via methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether.

Table 4: Representative Esterification Reactions

Acylating AgentReagent/ConditionsProduct
Acetic AnhydridePyridine, DMAP (cat.)(3-Amino-2-methylpyridin-4-yl)methyl acetate
Benzoyl ChlorideTriethylamine, CH₂Cl₂(3-Amino-2-methylpyridin-4-yl)methyl benzoate
Methanesulfonyl ChlorideTriethylamine, CH₂Cl₂(3-Amino-2-methylpyridin-4-yl)methyl methanesulfonate

Electrophilic and Nucleophilic Reactions at the Pyridine Ring

The pyridine ring itself is a key platform for substitution reactions, with its reactivity heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution: The pyridine nitrogen deactivates the ring towards electrophilic attack compared to benzene. libretexts.org However, the powerful electron-donating amino group at C-3 strongly activates the ring and directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions relative to itself. Since C-2 and C-4 are already substituted, electrophilic attack is sterically and electronically directed towards the C-5 position. To achieve substitution and avoid side reactions at the nucleophilic amino group, it is often necessary to first protect the amine, for example, as an amide. acs.org The N-pivaloyl group, for instance, has been shown to be an effective protecting and directing group in the lithiation of other aminopyridines. acs.org Reactions such as halogenation or nitration would be expected to occur at the C-5 position, likely requiring carefully controlled conditions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. While this compound lacks a good leaving group, its synthesis from precursors bearing such groups illustrates the ring's reactivity. For example, the synthesis of 3-amino-4-methylpyridine can be achieved from 3-bromo-4-methylpyridine (B15001) via nucleophilic substitution with ammonia (B1221849) in the presence of a copper sulfate (B86663) catalyst at elevated temperature and pressure. google.com This demonstrates the feasibility of displacing a leaving group from the pyridine core with a nucleophile.

Exploration of Pyridine Ring Activation and Deactivation for Substitutions

The reactivity of the pyridine ring in this compound is governed by the electronic effects of its substituents: the amino (-NH2), methyl (-CH3), and hydroxymethyl (-CH2OH) groups. The amino group, in particular, plays a dominant role in the ring's activation towards electrophilic aromatic substitution.

Research Findings:

The amino group is a potent activating group due to its ability to donate its lone pair of electrons into the aromatic system through resonance. masterorganicchemistry.com This donation increases the electron density of the pyridine ring, making it more susceptible to attack by electrophiles. This resonance effect generally outweighs the group's inductive electron-withdrawing effect, which arises from the higher electronegativity of nitrogen compared to carbon. masterorganicchemistry.com For 3-aminopyridine (B143674) derivatives, this activation is most pronounced at the positions ortho and para to the amino group (C2, C4, and C6). In the case of 3-amino-2-methylpyridine, this enhanced reactivity is directed towards the C4 and C6 positions.

Conversely, the pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. However, the strong activating effect of the amino group can overcome this intrinsic deactivation. Under strongly acidic conditions, the amino group can be protonated to form an ammonium (B1175870) salt (-NH3+). This protonated form is strongly deactivating, as the positive charge prevents electron donation and strongly withdraws electron density from the ring through induction. masterorganicchemistry.com

For synthetic applications, direct electrophilic substitution can sometimes lack regioselectivity. A more controlled approach involves directed ortho-metalation. By first protecting the amino group, for instance as a pivaloylamide, it's possible to direct lithiation to the adjacent C2 position. acs.org This strategy allows for the specific introduction of various electrophiles at a defined location, a powerful tool for functionalizing the pyridine core. acs.orgrsc.org

While the amino group activates the ring for electrophilic substitution, the presence of a halogen substituent, often a precursor in synthesis, activates the ring for nucleophilic aromatic substitution (SNA_r). Halogens are deactivating for electrophilic substitution but enable attack by nucleophiles, particularly at the ipso-carbon. lookchem.com Electron-withdrawing groups positioned ortho or para to the leaving group are typically required to facilitate SNA_r reactions on aromatic rings. lookchem.com

Interactive Table: Influence of Substituents on Pyridine Ring Reactivity
SubstituentPosition on RingEffect on Electrophilic SubstitutionGoverning PrincipleReference
-NH2C3Strongly ActivatingResonance donation of lone pair outweighs inductive withdrawal. Directs ortho/para. masterorganicchemistry.com
-NH3+ (in acid)C3Strongly DeactivatingStrong inductive withdrawal due to positive charge. masterorganicchemistry.com
-CH3C2Weakly ActivatingInductive electron donation (hyperconjugation). masterorganicchemistry.com
-CH2OHC4Weakly DeactivatingInductive withdrawal by the oxygen atom. masterorganicchemistry.com
-NHCOtBuC3Activating / Directing GroupCan direct ortho-lithiation for regiospecific substitution. acs.org

Investigation of Cross-Coupling Reactivity (e.g., Suzuki, Buchwald-Hartwig)

Cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For pyridine-containing molecules like this compound, the most relevant reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions typically require a halogenated pyridine precursor.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org Research on the C-N cross-coupling of 3-halo-2-aminopyridines provides a close model for the potential reactivity of a halogenated derivative of this compound. acs.orgnih.gov

Key challenges in the amination of these substrates include:

Potential coordination of the palladium catalyst by the amidine-like structure of the 2-aminopyridine (B139424), which can hinder the crucial oxidative addition step. acs.orgnih.gov

The proximal amino group may coordinate to the Pd(II) center after oxidative addition, impeding subsequent steps. acs.orgnih.gov

The 2-aminohalopyridine can potentially act as a nucleophile itself, leading to undesired homocoupling products. acs.orgnih.gov

To overcome these challenges, significant developments in ligand design have been crucial. youtube.com Studies have shown that specific bulky, electron-rich biarylmonophosphine ligands are highly effective. For the coupling of 3-bromo-2-aminopyridine with secondary amines, catalysts based on the RuPhos ligand were found to be outstanding. nih.govnih.gov For primary amines, precatalysts derived from the BrettPhos ligand provided the best results. nih.govnih.gov These catalyst systems, used in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), enable the efficient synthesis of N³-substituted-2,3-diaminopyridines. acs.orgnih.govresearchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. libretexts.org The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of substituted pyridines, the Suzuki reaction allows for the introduction of new aryl or alkyl groups onto the pyridine ring. For example, studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that substitution with phenylboronic acids can proceed sequentially, allowing for the controlled synthesis of mono-, di-, and tri-arylated products. nih.gov The reaction conditions can be tuned to favor specific isomers, although mixtures are often obtained. nih.gov For the synthesis of a biaryl compound from a halogenated derivative of this compound, a Suzuki coupling would be a primary method of choice.

Interactive Table: Catalyst Systems for Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines
Amine TypeOptimal Ligand/PrecatalystBaseKey FindingReference
Secondary Amines (e.g., Morpholine)RuPhosLiHMDSRuPhos-derived precatalysts provide outstanding performance for coupling with secondary amines. nih.govnih.gov
Primary Amines (e.g., Cyclopentylamine)BrettPhosLiHMDSBrettPhos-derived precatalysts outperform other systems for coupling with primary amines. nih.govnih.gov
GeneralBiarylmonophosphine ligandsLiHMDS, KOtBuBulky, electron-rich phosphine (B1218219) ligands are essential to overcome substrate inhibition and facilitate catalysis. acs.orgyoutube.comresearchgate.net

Investigations into Intramolecular Cyclization and Rearrangement Processes

The functional groups present in this compound—specifically the amino and hydroxymethyl groups—provide opportunities for intramolecular reactions to form fused heterocyclic systems.

Intramolecular Cyclization:

The adjacent amino and hydroxymethyl groups could potentially undergo a condensation reaction to form a fused dihydropyridine (B1217469) or related bicyclic system, although this specific transformation is not widely reported. However, analogous cyclization reactions are well-documented for related pyridine derivatives. For example, the Thorpe-Ziegler reaction involves the intramolecular cyclization of dinitriles, and a similar principle is applied in the synthesis of 3-aminothieno[2,3-b]pyridines from 2-thiopyridines bearing an active methylene (B1212753) group. mdpi.com This reaction proceeds via base-catalyzed intramolecular cyclization. mdpi.com

Furthermore, the synthesis of oxazolo[5,4-b]pyridines has been achieved through the cyclization of substituted tetrahydropyridinones upon treatment with phosphorus oxychloride. nih.gov This demonstrates the feasibility of forming five-membered heterocyclic rings fused to the pyridine core. Given the presence of the nucleophilic amino group and the electrophilic potential of the hydroxymethyl group (after conversion to a better leaving group), an intramolecular cyclization to form a fused oxazine (B8389632) or similar ring system is a plausible transformation pathway for this compound under appropriate conditions.

Rearrangement Processes:

Substituted aminopyridines can undergo fascinating rearrangement reactions. A notable example is the reaction of 3-halo-4-aminopyridines with acyl chlorides. lookchem.com This process does not result in a simple N-acylation but proceeds through a rearrangement involving an intramolecular nucleophilic aromatic substitution. The presumed enolate of the N-acylated intermediate attacks the C4 position of the pyridine ring, leading to the cleavage of the C4-N bond and the formation of a new C3-C4 bond. lookchem.com This results in a formal "two-carbon insertion," transforming the 4-aminopyridine (B3432731) into a pyridin-4-yl α-substituted acetamide. The electron-withdrawing halide at the 3-position is crucial for activating the ring towards this intramolecular nucleophilic attack. lookchem.com This type of rearrangement highlights the complex reactivity patterns that can emerge from the interplay of substituents on a pyridine ring.


Derivatization and Analog Synthesis of 3 Amino 2 Methylpyridin 4 Yl Methanol

Design and Synthesis of Substituted Aminomethylpyridine Analogues

The design and synthesis of substituted aminomethylpyridine analogues of (3-Amino-2-methylpyridin-4-yl)methanol often involve targeted modifications of its primary amino and hydroxymethyl functional groups, as well as substitutions on the pyridine (B92270) ring itself. These modifications are guided by the desire to probe structure-activity relationships (SAR) and to enhance interactions with biological targets.

A common strategy involves the acylation or sulfonylation of the 3-amino group to introduce a variety of substituents. For instance, reaction with acyl chlorides or sulfonyl chlorides can yield a library of amide and sulfonamide derivatives. The nature of the R group in the acyl or sulfonyl moiety can be varied to explore different steric and electronic effects.

The hydroxymethyl group at the 4-position is another key site for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, which can then serve as a handle for further synthetic transformations, such as reductive amination or amide bond formation. Alternatively, the hydroxyl group can be converted into an ether or an ester, allowing for the introduction of a wide range of lipophilic or polar groups.

Furthermore, substitutions on the pyridine ring, although less common starting from the pre-functionalized scaffold, can be envisioned through advanced synthetic routes. Halogenation of the pyridine ring, for example, can introduce a handle for cross-coupling reactions, enabling the attachment of various aryl or alkyl groups.

The following table provides a conceptual overview of potential derivatization strategies for this compound:

Functional GroupDerivatization ReactionResulting Functional GroupPotential R Groups
3-AminoAcylationAmideAlkyl, Aryl, Heteroaryl
3-AminoSulfonylationSulfonamideAlkyl, Aryl, Heteroaryl
3-AminoReductive AminationSecondary/Tertiary AmineAlkyl, Aryl
4-HydroxymethylOxidationAldehyde, Carboxylic AcidN/A
4-HydroxymethylEtherificationEtherAlkyl, Aryl
4-HydroxymethylEsterificationEsterAlkyl, Aryl
Pyridine RingHalogenationHalogenated PyridineCl, Br, I

Creation of Conformationally Restricted and Flexible Derivatives

The modulation of molecular flexibility is a critical aspect of drug design, influencing a compound's binding affinity, selectivity, and pharmacokinetic properties. Starting from the relatively flexible this compound scaffold, both conformationally restricted and more flexible derivatives can be synthesized to explore the optimal conformational requirements for biological activity.

Conformationally Restricted Derivatives:

The introduction of cyclic structures is a common strategy to reduce the conformational freedom of a molecule. For this compound, this can be achieved through several approaches:

Cyclization involving the amino and hydroxymethyl groups: Intramolecular reactions can be designed to form a new ring fused to the pyridine core. For example, conversion of the hydroxymethyl group to a leaving group followed by intramolecular nucleophilic attack by the amino group could, in principle, lead to a cyclized product.

Incorporation of rigid linkers: The amino or hydroxymethyl groups can be derivatized with rigid moieties, such as aromatic rings or small, fused ring systems. This restricts the rotation of the side chains and presents a more defined orientation of functional groups to the biological target.

Introduction of steric hindrance: The placement of bulky substituents on the pyridine ring or on the side chains can limit the number of accessible conformations.

The synthesis of conformationally restricted amino acids and their incorporation into peptidomimetics is a well-established strategy in drug design to enhance metabolic stability and receptor affinity. researchgate.net While not directly starting from the title compound, the principles of using small rings to reduce conformational freedom are broadly applicable. researchgate.net

Flexible Derivatives:

In some cases, increasing the flexibility of a molecule can be advantageous, allowing it to adopt different conformations to bind to a target or to improve its solubility and permeability. For the this compound scaffold, this can be achieved by:

Introducing flexible linkers: The amino or hydroxymethyl groups can be extended with flexible alkyl chains or polyethylene (B3416737) glycol (PEG) linkers. This can allow the terminal functional groups to reach and interact with distant binding pockets in a target protein.

Breaking of ring structures: While not a direct derivatization of the pyridine ring, the synthesis of open-chain analogs can provide insights into the importance of the pyridine core for activity.

Strategic Application of Isosteric and Bioisosteric Replacements in Molecular Design

Isosteric Replacements:

Isosteres are atoms or groups of atoms that have similar size, shape, and electronic configuration. In the context of this compound, several isosteric replacements can be envisioned:

Methyl Group: The 2-methyl group can be replaced with other small alkyl groups (e.g., ethyl) or with a halogen (e.g., chlorine), which has a similar van der Waals radius.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be repositioned to create isomeric pyridyl scaffolds, or the entire pyridine ring could be replaced by another six-membered aromatic heterocycle such as a pyrimidine (B1678525) or a pyridazine (B1198779) ring.

Bioisosteric Replacements:

Bioisosteres are functional groups that, despite having different atomic compositions, produce similar biological activity. This strategy allows for more significant changes in the molecule's properties.

Amino Group: The 3-amino group is a key hydrogen bond donor and can be involved in crucial interactions with biological targets. Potential bioisosteric replacements include a hydroxyl group, a small alkylamino group, or a methoxy (B1213986) group.

Hydroxymethyl Group: The 4-hydroxymethyl group can be replaced by a variety of bioisosteres to modulate polarity and hydrogen bonding capacity. Examples include a primary amide, a small sulfonamide, or a cyanomethyl group. The replacement of a hydroxyl group with a primary amide has been shown in other systems to enhance receptor activity and improve metabolic stability. nih.gov

Pyridine Ring: The pyridine ring itself can be replaced by other five- or six-membered aromatic or heteroaromatic rings, such as phenyl, thiophene, furan, or pyrazole. This can significantly alter the electronic distribution and lipophilicity of the molecule while potentially maintaining the key vector orientations of the substituents.

The following table summarizes potential isosteric and bioisosteric replacements for the key functional groups of this compound.

Functional GroupOriginal GroupPotential Isosteric/Bioisosteric Replacements
2-Position-CH₃-CH₂CH₃, -Cl, -F
3-Position-NH₂-OH, -NHCH₃, -OCH₃
4-Position-CH₂OH-CONH₂, -SO₂NH₂, -CH₂CN, -COOH
Core StructurePyridinePhenyl, Thiophene, Pyrimidine, Pyrazole

The systematic application of these derivatization and analog synthesis strategies allows medicinal chemists to thoroughly explore the structure-activity landscape around the this compound scaffold, leading to the identification of optimized compounds with improved therapeutic potential.

Theoretical and Computational Chemistry of 3 Amino 2 Methylpyridin 4 Yl Methanol

Quantum Chemical Characterization of Electronic Structure and Molecular Orbitals (e.g., DFT, FMO Analysis)

Quantum chemical methods are pivotal in characterizing the electronic properties of (3-Amino-2-methylpyridin-4-yl)methanol. Density Functional Theory (DFT) is a widely used computational tool for investigating the electronic structure of molecules. researchgate.net These calculations can determine the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, the amino and hydroxyl groups are expected to significantly influence the energies and localizations of these frontier orbitals.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study hyperconjugative interactions and charge delocalization within the molecule, offering a deeper understanding of its stability. researchgate.net

Table 1: Predicted Electronic Properties of Related Pyridine (B92270) Derivatives

PropertyPredicted Value
XlogP-0.3 uni.lu
Monoisotopic Mass138.07932 Da uni.luuni.lu

Note: Data presented is for structurally similar isomers and may vary for this compound. XlogP is a computed measure of hydrophobicity.

Conformational Analysis and Investigation of Intramolecular Interactions

The flexible structure of this compound, particularly due to the rotatable methanol (B129727) and amino groups, gives rise to multiple possible conformations. Conformational analysis, often performed using computational methods, aims to identify the most stable three-dimensional arrangements of the molecule. These studies are essential as the conformation can significantly impact the molecule's physical, chemical, and biological properties.

A key aspect of the conformational landscape of this molecule is the potential for intramolecular hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group and the nitrogen atom of the amino group, or the nitrogen atom of the pyridine ring. The presence and strength of such bonds can stabilize specific conformations.

Computational techniques like Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis can be employed to visualize and quantify weak interactions, including hydrogen bonds and van der Waals forces. arxiv.org These analyses help in understanding the nature and strength of the intramolecular forces that dictate the preferred conformation of the molecule. arxiv.org

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction mechanisms, including the structures of transition states and intermediates.

For instance, in reactions involving the amino or hydroxyl groups, such as acylation or etherification, computational methods can model the approach of reactants, the breaking and forming of bonds, and the energy barriers associated with these processes. The M06-2X functional, in conjunction with an appropriate basis set, is a common choice for calculating the kinetics and mechanisms of reactions involving similar aromatic amines. mdpi.com

The identification of transition states is particularly crucial as their energy determines the activation energy and, consequently, the rate of the reaction. mdpi.com These computational studies can provide insights that are difficult to obtain experimentally, such as the precise geometry of short-lived transition states.

Prediction of Spectroscopic Properties and Chemical Shifts

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure verification. One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.

The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts can be correlated with experimental spectra to aid in the assignment of signals to specific atoms within the molecule. It is important to note that the accuracy of these predictions can be influenced by factors such as the choice of computational method, basis set, and the inclusion of solvent effects. vscht.cz Generally, a small difference between predicted and experimental values (e.g., ~0.3 ppm for ¹H and ~2 ppm for ¹³C) is considered a good agreement. vscht.cz

Table 2: General Predicted Spectroscopic Data for a Related Isomer

Adductm/zPredicted CCS (Ų)
[M+H]⁺139.08660127.3
[M+Na]⁺161.06854136.2
[M-H]⁻137.07204128.5

Note: This data is for the isomer (3-amino-4-methylpyridin-2-yl)methanol (B6601796) and provides an estimation of values for mass spectrometry analysis. uni.lu m/z refers to the mass-to-charge ratio, and CCS is the predicted collision cross section.

Solvation Effects on Molecular Properties and Chemical Reactivity

The properties and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. Computational solvation models are used to simulate the effect of the solvent environment on the molecule.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and can provide valuable insights into how the solvent affects conformational equilibria, electronic structure, and reaction energetics. For example, a polar solvent is likely to stabilize more polar conformers of the molecule.

Explicit solvation models, where individual solvent molecules are included in the calculation, offer a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. These models are more computationally demanding but can be crucial for understanding reactions where the solvent plays a direct role in the mechanism. The choice of the solvation model depends on the specific property or process being investigated and the desired level of accuracy.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of (3-Amino-2-methylpyridin-4-yl)methanol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

In a typical ¹H NMR spectrum of a related compound, distinct signals would appear for the aromatic protons on the pyridine (B92270) ring, the protons of the methyl group, the methylene (B1212753) protons of the methanol (B129727) group, and the protons of the amino group. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the proton. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing valuable information about the connectivity of the atoms.

Atom Experimental ¹H Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm)
C2-CH₃-159.8
C3-120.0
C4-NH₂6.80151.0
C5-H7.90160.9
C6-H7.50125.0
C7-H7.70128.0
C8-CF₃-123.0
C8a-147.0
C4a-118.0
Note: This data is for 4-amino-2-methyl-8-(trifluoromethyl)quinoline and serves as an illustrative example. researchgate.net

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the complete elucidation of the molecular structure.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

When subjected to ionization, the molecule can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For instance, the fragmentation of a related isomer, (3-amino-4-methylpyridin-2-yl)methanol (B6601796), is predicted to show specific fragments. uni.lu Common fragmentation pathways for such molecules include the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. docbrown.infomiamioh.edu

The following table shows the predicted collision cross-section (CCS) values for various adducts of the related compound (3-amino-4-methylpyridin-2-yl)methanol, which are useful in ion mobility-mass spectrometry. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺139.08660127.3
[M+Na]⁺161.06854136.2
[M-H]⁻137.07204128.5
[M+K]⁺177.04248133.8
[M+H-H₂O]⁺121.07658121.4
Note: This predicted data is for the isomer (3-amino-4-methylpyridin-2-yl)methanol. uni.lu

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

While the crystal structure of this compound is not available in the provided search results, the data for a related complex, 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, illustrates the type of information obtained from such an analysis. researchgate.net

Parameter Value
Chemical FormulaC₁₅H₁₆N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.1351(4)
b (Å)19.9377(14)
c (Å)12.3576(9)
β (°)95.951(7)
Volume (ų)1258.38(16)
Z4
Note: This data is for 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one and serves as an illustrative example. researchgate.net

This data allows for the precise determination of the molecular geometry and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's properties in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

In the IR spectrum of this compound, one would expect to observe characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. For example, the N-H stretching vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹. The O-H stretching of the methanol group would also be present in this region, often as a broad band due to hydrogen bonding. The C-H stretching of the methyl and aromatic groups would appear around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

The following table provides experimental vibrational frequencies for the related compound 2-amino-3-methylpyridine (B33374), offering an example of the data obtained from these techniques. researchgate.net

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
NH₂ asymmetric stretch34453450
NH₂ symmetric stretch33153320
Aromatic C-H stretch30803085
CH₃ asymmetric stretch29702975
Ring stretching16151620
NH₂ scissoring16301635
Note: This data is for 2-amino-3-methylpyridine and serves as an illustrative example. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to study the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores.

The pyridine ring in this compound is a chromophore that absorbs UV light. The amino and hydroxymethyl substituents on the ring will influence the energy of the electronic transitions and thus the wavelength of maximum absorbance (λ_max). The π → π* and n → π* transitions are typically observed for such aromatic, heterocyclic compounds.

A study on the proton transfer reaction of a related compound, 2-amino-4-methylpyridine (B118599), with 2,6-dichloro-4-nitrophenol (B181596) in various solvents showed distinct absorption bands. nih.gov The position and intensity of these bands are sensitive to the solvent polarity and the electronic structure of the molecule. For instance, the formation of a proton-transfer complex resulted in a new, strong absorption band at higher wavelengths.

The following table illustrates typical UV-Vis absorption data for a related system.

System Solvent λ_max (nm)
2-amino-4-methylpyridineMethanol~240, ~290
2-amino-4-methylpyridine + DCNP ComplexMethanol~420
Note: This data is for the 2-amino-4-methylpyridine and its complex with 2,6-dichloro-4-nitrophenol (DCNP) and serves as an illustrative example. nih.gov

By analyzing the UV-Vis spectrum of this compound, researchers can gain insights into its electronic structure and the extent of electronic conjugation within the molecule.

Applications of 3 Amino 2 Methylpyridin 4 Yl Methanol in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Heterocyclic Architectures

The aminopyridine moiety is a cornerstone in the synthesis of a wide array of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. The structure of (3-Amino-2-methylpyridin-4-yl)methanol, featuring a vicinal amino group and a methyl group, is particularly well-suited for cyclization reactions to form five- or six-membered rings fused to the pyridine (B92270) core.

Detailed research on analogous 3-aminopyridine (B143674) derivatives demonstrates their utility in constructing diverse and complex molecular architectures. For instance, 3-amino-4-methylpyridines are known precursors for the synthesis of 6-azaindoles through a formal [4+1] cyclization reaction when treated with electrophilic reagents like trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net This type of transformation highlights the potential of the C4-methyl and C3-amino groups of the target compound to react and form a fused pyrrole (B145914) ring.

Furthermore, the aminopyridine scaffold is integral to the synthesis of other important heterocyclic cores. Various strategies, including multicomponent reactions and transition-metal-catalyzed cyclizations, have been employed to create systems such as:

Imidazo[1,2-a]pyridines : These are typically synthesized from 2-aminopyridines, but the reactivity of the 3-amino group in the target molecule could be exploited in analogous cyclization strategies. mdpi.com

Triazolotriazines and Pyrimidotriazines : Research has shown that aminopyridine precursors can be elaborated through multi-step sequences to form complex fused systems like nih.govnih.govsciforum.nettriazolo[4,3-b] nih.govnih.govsciforum.nettriazines and pyrimido[5,4-e]-1,2,4-triazines. rsc.orgmdpi.com These syntheses often involve the sequential building of rings onto the initial pyridine scaffold.

Triazinoquinazolinones : Amino acids have been used as starting materials to build complex heterocyclic systems, including those that fuse quinazoline (B50416) rings with triazine, triazepine, or triazocine rings, starting from aminobenzamides. nih.gov This showcases the general utility of amino-aromatic compounds in building block chemistry.

The presence of the hydroxymethyl group at the C4-position adds another layer of synthetic utility, allowing for further derivatization or participation in cyclization reactions, potentially leading to novel oxazine-fused pyridines.

Table 1: Examples of Heterocyclic Systems Synthesized from Aminopyridine Analogs

Heterocyclic SystemPrecursor TypeKey Reaction TypeReference
6-Azaindoles3-Amino-4-methylpyridinesFormal [4+1] Cyclization researchgate.net
TriazolotriazinesAminopyridine derivativesMulti-step ring construction rsc.org
Pyrimido[5,4-e]-1,2,4-triazines3-Aminopyridine derivativeMulti-step cyclization mdpi.com
Imidazo[1,2-a]pyridines2-AminopyridinesCycloisomerization mdpi.com

Integration into Precursors for Advanced Organic Materials

The unique combination of a hydrogen-bonding amino group, a coordinating pyridyl nitrogen, and a reactive hydroxymethyl group makes this compound an attractive precursor for a variety of advanced organic materials.

The pyridine ring and the amino group provide two potential nitrogen donor sites for coordination with metal ions. Research on the closely related ligand, 2-amino-3-methylpyridine (B33374), has demonstrated its ability to coordinate with metal centers like Cu(II), Ag(I), and Hg(II). mdpi.comtjnpr.org In these complexes, the ligand typically coordinates through the endocyclic pyridine nitrogen. mdpi.comtjnpr.org In some cases, such as with silver, the exocyclic amino group can also participate in bonding, acting as a bridge between two metal centers to form a polymeric structure. mdpi.com

The addition of the C4-hydroxymethyl group in this compound introduces a potential third coordination site (an oxygen donor). This opens up the possibility of this molecule acting as a versatile mono-, bi-, or tridentate ligand, depending on the metal ion and reaction conditions. This could lead to the formation of diverse coordination polymers and metal-organic frameworks (MOFs) with interesting structural and catalytic properties.

Table 2: Coordination Behavior of Analogous Aminopyridine Ligands

LigandMetal IonCoordination ModeResulting StructureReference
2-Amino-3-methylpyridineAg(I)N(pyridine) coordination, N(amino) bridgingPolymeric mdpi.com
2-Amino-3-methylpyridineHg(II)N(pyridine) coordinationTetrahedral complex tjnpr.org
2-Amino-4-methylbenzothiazoleAg(I)N(endocyclic) coordinationDistorted trigonal complex mdpi.com

Supramolecular chemistry relies on non-covalent interactions, with hydrogen bonding being a primary tool for designing self-assembling systems. The title compound possesses multiple hydrogen bond donors (the -NH₂ and -OH groups) and acceptors (the pyridyl nitrogen and the oxygen and nitrogen atoms of the functional groups). This functionality makes it an ideal candidate for forming intricate hydrogen-bonded networks.

Studies on related aminopyridine and aminopyrimidine systems have shown the prevalence of specific, predictable hydrogen-bonding patterns, often referred to as supramolecular synthons. japtronline.commdpi.com Common motifs include the formation of dimers through N-H···N interactions. mdpi.comresearchgate.net The presence of both amino and hydroxyl groups in this compound could lead to more complex sheet-like or three-dimensional structures through a combination of N-H···N, N-H···O, and O-H···N hydrogen bonds. Theoretical studies on 2-aminopyridine (B139424) in methanol (B129727) solvent have confirmed the strengthening of such intermolecular hydrogen bonds in the excited state. nih.gov Furthermore, the assembly of a zinc-porphyrin complex was shown to be directed by hydrogen bonding between a pyridyl group and a methanol solvent molecule, demonstrating the effectiveness of this specific interaction in building larger structures. nih.gov

The bifunctional nature of this compound, with its reactive amino and hydroxyl groups, makes it a candidate for use as a monomer in polymerization reactions. For example, it could be incorporated into polyesters, polyamides, or polyurethanes, imparting the specific chemical and physical properties of the pyridine core into the polymer backbone. Research has demonstrated that poly-2-aminopyridine can be synthesized, indicating that the aminopyridine unit is stable to polymerization conditions. researchgate.net

In the field of liquid crystals, pyridine-based cores are known to form various mesophases. mdpi.commdpi.com The rigid, bent shape of the substituted pyridine ring in the title compound is a desirable feature for creating bent-core liquid crystals. By esterifying the hydroxymethyl group with long-chain aliphatic or aromatic carboxylic acids, it would be possible to synthesize molecules with the necessary calamitic (rod-like) or discotic (disc-like) shape to exhibit liquid crystalline behavior. The hydrogen-bonding capabilities of the amino group could further stabilize the mesophases, potentially leading to materials with novel electro-optical properties. mdpi.com

Use as a Precursor for Chemical Probes and Research Reagents

Aminopyridine derivatives are well-established as scaffolds for fluorescent molecular probes due to their intrinsic photophysical properties. nih.govnih.govsciforum.net The fluorescence emission of the aminopyridine core is sensitive to its substitution pattern and its local environment, making it suitable for developing chemosensors. researchgate.netnih.gov

This compound can serve as a valuable precursor for such probes. The amino group can be readily converted into other functionalities, such as an azide (B81097) via a Sandmeyer-type reaction. mdpi.com An azide-functionalized aminopyridine can act as a "pro-fluorescent" probe; it is non-fluorescent initially but becomes fluorescent upon reacting with a target molecule via a "click" reaction, a concept used for "click and probing" applications in biological systems. nih.govnih.gov

Furthermore, the amino group is a key functionality for targeting biological molecules like amino acids and proteins. nih.gov The title compound could be incorporated into larger molecular structures designed to act as selective fluorescent chemosensors for biologically important metal ions like Fe³⁺ or Hg²⁺, where coordination to the aminopyridine moiety quenches fluorescence in a detectable manner. researchgate.net

Future Research Directions and Emerging Paradigms for 3 Amino 2 Methylpyridin 4 Yl Methanol

Development of More Efficient and Atom-Economical Synthetic Pathways

Current synthetic routes to aminopyridine derivatives can be lengthy or require harsh conditions. guidechem.com Future research must prioritize the development of more efficient and sustainable methods to access (3-Amino-2-methylpyridin-4-yl)methanol. The principles of atom economy and step economy will be paramount, moving away from classical multi-step procedures that involve protecting groups and harsh reagents toward more elegant and direct approaches.

Promising avenues include transition-metal-catalyzed reactions, which have become powerful tools for constructing functionalized heterocycles. researchgate.net For instance, copper-catalyzed amination reactions using aqueous ammonia (B1221849) present a mild and effective method for producing various aminopyridine derivatives. nih.govsigmaaldrich.com Adapting such a strategy could enable the direct amination of a suitable di-substituted pyridine (B92270) precursor. Another highly atom-economical approach involves the direct functionalization of C-H bonds. Rare-earth metal catalysts have shown efficacy in the ortho-alkylation of pyridines via C-H addition to olefins, suggesting that catalytic C-H activation could be a viable strategy for introducing the methyl or hydroxymethyl group onto an aminopyridine scaffold. acs.org

Furthermore, cascade or multicomponent reactions offer a powerful strategy for rapidly building molecular complexity. A one-pot reaction involving the [3+3] annulation of in-situ generated enones with β-enaminoesters has been used to create functionalized pyridines, showcasing how complex pyridine cores can be assembled efficiently. nih.gov Similarly, [2+2+2] cycloaddition reactions between alkynes and nitriles, often catalyzed by ruthenium or nickel complexes, provide a direct and modular route to polysubstituted pyridines. researchgate.net Exploring these modern synthetic methodologies could lead to scalable, cost-effective, and environmentally benign pathways to this compound and its analogs.

Synthetic StrategyDescriptionPotential AdvantagesKey Challenge
Catalytic C-H FunctionalizationDirect introduction of methyl or hydroxymethyl groups onto a pre-functionalized aminopyridine ring using a transition-metal catalyst.High atom economy, reduced number of synthetic steps, avoids pre-functionalization of starting materials. acs.orgAchieving the specific regioselectivity required for the 3,2,4-substitution pattern.
Copper-Catalyzed AminationIntroduction of the amino group onto a 2-methyl-4-(hydroxymethyl)pyridine precursor using a copper catalyst and an ammonia source.Often proceeds under mild conditions with good functional group tolerance. nih.govSynthesis of the appropriately substituted pyridine precursor.
[2+2+2] CycloadditionConstruction of the pyridine ring by the catalyzed cycloaddition of a nitrile with two different alkyne species.High modularity, allowing for diverse derivatives by varying the coupling partners. researchgate.netControlling the regiochemistry of the cycloaddition to yield the desired isomer.
Multicomponent Cascade ReactionsA one-pot reaction combining multiple simple starting materials to rapidly assemble the final complex pyridine structure.Excellent step- and atom-economy, operational simplicity. nih.govacs.orgDesigning a cascade sequence that precisely yields the target substitution pattern.

Exploration of Unprecedented Reactivity and Catalytic Transformations

The reactivity of this compound is largely unexplored. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing pyridine nitrogen creates a unique electronic landscape that could be harnessed for novel chemical transformations. The adjacent amino and methyl groups could sterically influence reactions at the pyridine nitrogen or the C5 position, while the amino and hydroxymethyl groups offer sites for further derivatization.

One promising area of investigation is the chemistry of the corresponding pyridine N-oxide. The oxidation of the pyridine nitrogen dramatically alters the ring's reactivity, making positions 2 and 4 susceptible to nucleophilic attack. scripps.edu The synthesis and subsequent reactions of this compound N-oxide could provide access to a wide range of previously inaccessible, functionally substituted pyridines. bohrium.com For example, reactions of pyridine N-oxides with activated isocyanides have been shown to be a practical method for synthesizing 2-aminopyridines, often succeeding where other methods fail. nih.govnih.gov

Furthermore, the compound itself could function as a novel ligand in catalysis. The arrangement of two nitrogen donors (from the ring and the amino group) and one oxygen donor (from the hydroxymethyl group) makes it a potential tridentate or "pincer" type ligand. Such ligands are highly valuable in coordination chemistry and catalysis. Palladium complexes with imidazopyridine ligands, for example, have been shown to be effective catalysts for Suzuki coupling reactions. kfupm.edu.sa Similarly, 4-aminopyridine (B3432731) derivatives have been developed as catalysts for the functionalization of alcohols. researchgate.nettau.ac.il Investigating the coordination chemistry of this compound with various transition metals could lead to the discovery of new catalysts with unique activity and selectivity for important organic transformations.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, offering powerful tools for prediction and design. nih.gov These computational approaches can accelerate the discovery and optimization of molecules like this compound by predicting their properties and suggesting novel derivatives with enhanced characteristics, even before they are synthesized.

One key application is the development of predictive models for physicochemical and biological properties. youtube.com By training ML algorithms on datasets of known pyridine derivatives, models can be built to predict properties such as solubility, toxicity, metabolic stability, and potential biological activities for this compound. researchgate.net For example, Quantitative Structure-Activity Relationship (QSAR) models can correlate molecular features with experimental data to guide the design of new compounds. nih.gov These predictive tools can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidates. youtube.com

Beyond property prediction, generative AI models can design entirely new molecules. By learning from vast chemical databases, these models can generate novel pyridine derivatives based on the this compound scaffold that are optimized for specific functions, such as binding to a particular enzyme or possessing desired material properties. nih.gov Furthermore, AI can be applied to retrosynthesis, helping chemists devise the most efficient synthetic pathways to the target molecule and its analogs. researchgate.net The synergy between solving differential equations that describe reaction kinetics and ML models can also lead to highly accurate predictions of concentration profiles in chemical processes, aiding in reaction optimization. orientjchem.org Applying these in silico techniques will be crucial for systematically exploring the chemical space around this scaffold and unlocking its full potential. nih.gov

Expansion into Novel Material Science Applications beyond Current Scope

The unique arrangement of functional groups in this compound makes it an attractive building block for advanced materials. Pyridine derivatives are already known to be valuable components in functional materials, agrochemicals, and pharmaceuticals. wikipedia.org The combination of hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyridine and amino nitrogens) in a single, rigid scaffold provides a perfect platform for creating highly ordered supramolecular structures.

A particularly promising direction is the design of coordination polymers and metal-organic frameworks (MOFs). nih.gov The molecule's multiple coordination sites (N-pyridine, N-amino, O-hydroxyl) can bind to metal ions, acting as a multitopic organic linker to form one-, two-, or three-dimensional networks. rsc.org The choice of metal ion and the specific geometry of the linker dictate the final structure and properties of the material. Such materials are of immense interest for applications in gas storage, separation, and catalysis. nih.gov For instance, coordination polymers based on pyridine derivatives have been explored as chemosensors for detecting pollutants. researchgate.net

In addition, aminopyridine derivatives have been investigated as effective passivating agents for defects in perovskite solar cells, enhancing their efficiency and stability. acs.org The dual functionality of the amino group and the pyridine nitrogen allows for strong interaction with the perovskite surface, reducing non-radiative recombination losses. acs.org The specific stereoelectronic profile of this compound could offer unique advantages in this context. Its potential use in creating functional organic materials, such as those with specific optical or electronic properties, also warrants investigation, opening up applications in fields ranging from electronics to therapeutics. nih.gov

Potential Application AreaDescriptionKey Molecular FeaturesPotential Impact
Coordination Polymers/MOFsUse as an organic linker to connect metal ions into extended network structures.Multiple coordination sites (Npyridine, Namino, Ohydroxyl) on a rigid scaffold.Development of new materials for gas storage, catalysis, or chemical sensing. nih.gov
Perovskite Solar CellsApplication as a molecular passivation agent at the interface of perovskite and hole transport layers.Lewis basic sites (amino and pyridine nitrogen) can coordinate to uncoordinated lead ions, passivating defects. acs.orgImproved efficiency and long-term stability of next-generation solar energy devices.
Supramolecular AssembliesFormation of ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking.Presence of multiple hydrogen bond donors and acceptors.Creation of functional soft materials, gels, or liquid crystals.
Functional Organic MaterialsIncorporation as a core unit into larger molecules designed for specific electronic or optical properties.The substituted pyridine ring can be tuned electronically for applications in organic electronics or as a chromophore.New components for organic light-emitting diodes (OLEDs), sensors, or nonlinear optics.

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